3(2H)-Benzofuranone, 5-acetyl-2-benzoyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-2-benzoylbenzofuran-3(2H)-one is a synthetic organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-benzoylbenzofuran-3(2H)-one typically involves multi-step organic reactions. One common approach might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.
Introduction of Acetyl and Benzoyl Groups: These functional groups can be introduced via Friedel-Crafts acylation reactions using acetyl chloride and benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-benzoylbenzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can modify the acetyl or benzoyl groups, potentially leading to alcohols or hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can replace hydrogen atoms or functional groups on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-benzoylbenzofuran-3(2H)-one would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-Acetylbenzofuran: Lacks the benzoyl group, potentially altering its chemical reactivity and biological activity.
5-Benzoylbenzofuran: Lacks the acetyl group, which might affect its solubility and interaction with biological targets.
Biological Activity
3(2H)-Benzofuranone, 5-acetyl-2-benzoyl- is a compound that belongs to the benzofuran family, which has garnered attention for its diverse biological activities. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and structure-activity relationships (SAR).
The biological activity of 3(2H)-benzofuranone derivatives often involves interactions with specific molecular targets. The compound's structure allows it to form hydrogen bonds with biological molecules, enhancing binding affinity. The benzofuranone core can interact with various enzymes and receptors, modulating their activity and leading to significant biological effects such as:
- Inhibition of enzyme activity : Certain derivatives have demonstrated the ability to inhibit enzymes associated with cancer progression.
- Modulation of signaling pathways : This includes interference with pathways like NF-κB, which is crucial in inflammation and cancer development.
Cytotoxic Activity
Numerous studies have evaluated the cytotoxic effects of benzofuran derivatives against various cancer cell lines. For instance, a study comparing 23 newly synthesized 2-aminomethylene-3(2H)-benzofuranones revealed significant variability in cytotoxicity among different tumor cell lines. The most notable findings include:
- Cell Line Sensitivity : HSC-2 cells exhibited the highest sensitivity to these compounds, while HSC-3 cells were the most resistant .
- Tumor-Specific Cytotoxicity : Normal human gingival fibroblast cells showed high resistance to the compounds tested, indicating a potential for tumor-specific action .
Structure-Activity Relationship (SAR)
The SAR analysis of benzofuran derivatives has highlighted several key factors influencing their biological activity:
- Substituent Effects : The introduction of halogen atoms (like fluorine) significantly enhances cytotoxic activity in certain derivatives. Conversely, other substituents such as chlorine or methoxy groups may reduce this activity .
- Functional Groups : The presence of specific functional groups (e.g., CONH) has been shown to be necessary for anticancer activity. Compounds with additional phenolic or halogen substituents often demonstrate improved binding interactions with target proteins .
Case Studies and Experimental Findings
Several experimental studies have provided insights into the biological activities of benzofuran derivatives:
- Anticancer Activity : A review indicated that benzofuran derivatives exhibit significant anticancer properties against various human cancer cell lines, including breast and lung cancers, with IC50 values often in the low micromolar range .
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
Benzofuran A | K562 (leukemia) | 5 | High cytotoxicity without affecting normal cells |
Benzofuran B | MCF-7 (breast) | 45 | Induces apoptosis and inhibits cell cycle progression |
Benzofuran C | HepG2 (liver) | 8.4 | Selective toxicity towards cancer cells |
Properties
CAS No. |
144153-85-5 |
---|---|
Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
5-acetyl-2-benzoyl-1-benzofuran-3-one |
InChI |
InChI=1S/C17H12O4/c1-10(18)12-7-8-14-13(9-12)16(20)17(21-14)15(19)11-5-3-2-4-6-11/h2-9,17H,1H3 |
InChI Key |
CFUJMCCMWOHHPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C2=O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.